2-(2,5-Difluoro-4-methylphenyl)acetonitrile
CAS No.:
Cat. No.: VC20358013
Molecular Formula: C9H7F2N
Molecular Weight: 167.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7F2N |
|---|---|
| Molecular Weight | 167.15 g/mol |
| IUPAC Name | 2-(2,5-difluoro-4-methylphenyl)acetonitrile |
| Standard InChI | InChI=1S/C9H7F2N/c1-6-4-9(11)7(2-3-12)5-8(6)10/h4-5H,2H2,1H3 |
| Standard InChI Key | JUACJVGOFIZGNK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1F)CC#N)F |
Introduction
2-(2,5-Difluoro-4-methylphenyl)acetonitrile is an organic compound of significant interest in the fields of synthetic chemistry and pharmacology. It features a difluorinated aromatic ring and a nitrile functional group, which together confer unique chemical and biological properties.
Chemical Identity
-
IUPAC Name: 2-(2,5-difluoro-4-methylphenyl)acetonitrile
-
Molecular Formula:
-
Structure: The compound consists of a phenyl ring substituted at the 2- and 5-positions with fluorine atoms, a methyl group at the 4-position, and an acetonitrile functional group at the 1-position .
Fluorine Substitution
Fluorine atoms on the aromatic ring enhance the compound's reactivity due to their electron-withdrawing properties. This substitution pattern also increases lipophilicity, which can influence biological activity.
Synthesis
Several synthetic methods are available for producing 2-(2,5-Difluoro-4-methylphenyl)acetonitrile. These often involve:
-
Aromatic Fluorination: Starting with methyl-substituted phenyl precursors.
-
Nitrile Introduction: Using cyanation reactions to attach the nitrile group.
Example Reaction Pathway
A common synthesis involves:
-
Reacting a fluorinated methylphenyl precursor with a cyanating agent (e.g., sodium cyanide or trimethylsilyl cyanide).
-
Employing catalysts such as palladium or copper to facilitate the reaction under controlled conditions.
Applications
The compound's unique structure enables its use in diverse fields:
Organic Synthesis
-
Serves as an intermediate for creating derivatives with pharmaceutical or agrochemical relevance.
-
The difluoromethylphenyl moiety is a key scaffold in drug discovery.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit:
-
Antimicrobial Properties: Potential activity against bacterial strains.
-
Enzyme Inhibition: Likely interaction with enzymatic pathways due to electronic effects of fluorine atoms .
Comparison with Related Compounds
To understand its uniqueness, comparisons with structurally similar compounds are helpful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(2,5-Difluoro-4-methylphenyl)ethanone | Similar difluorinated phenyl structure | Contains a ketone group |
| 1-(2,6-Difluoro-4-methylphenyl)ethanone | Difluorinated at different positions | Affects electronic effects |
| 1-(2,5-Difluoro-4-chlorophenyl)ethanone | Chlorine substitution instead of methyl | Alters reactivity significantly |
These comparisons highlight how subtle changes in substitution patterns influence chemical and biological properties.
Research Outlook
Further research is needed to explore:
-
Mechanisms of Biological Activity: Detailed studies on enzyme binding and antimicrobial efficacy.
-
Pharmacological Potential: Investigation into anticancer or antiviral applications.
-
Synthetic Optimization: Development of more efficient and sustainable synthetic routes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume